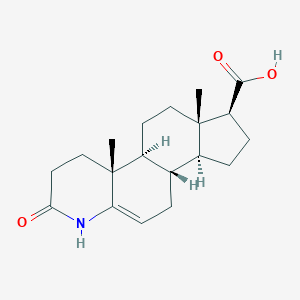

3-Oxo-4-aza-5-androstene-17beta-carboxylic acid

Description

Properties

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,11-14H,3-5,7-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUUCDPRBZUXGL-UUBMZHIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893628 | |

| Record name | 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103335-54-2 | |

| Record name | 3-Oxo-4-aza-5-androstene-17β-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103335-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-4-azaandrost-5-ene-17β-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, 2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OXO-4-AZA-5-ANDROSTENE-17.BETA.-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCI904SOZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

-

Solvent System : A 7:3 (v/v) mixture of t-butanol and water ensures solubility of both the steroid substrate and oxidizing agents. The protic environment facilitates proton transfer during the oxidation of the Δ⁵ double bond.

-

Oxidizing Agents : KMnO₄ (130 g/mol substrate) and NaIO₄ (2 g/mol substrate) are added sequentially. Permanganate cleaves the double bond via a dihydroxylation-retro-aldol mechanism, while periodate oxidizes resultant diols to carboxylic acids.

-

Temperature Control : Reactions proceed at 25–35°C during reagent addition to prevent overoxidation, followed by heating to 65°C for 1 hour to complete the transformation.

Yield Optimization :

-

Excess KMnO₄ (>1.5 eq) reduces yields to <70% due to decarboxylation side reactions.

-

NaIO₄ stabilizes Mn intermediates, minimizing MnO₂ precipitation and improving filtration efficiency. Post-reaction quenching with sodium metabisulfite (3.5% aqueous) removes residual oxidants, enhancing product purity to >98%.

Cyclization of 5-Oxo-3,5-Secoetian-3,20-Dioic Acid Derivatives

Cyclization constructs the 4-azasteroid core. U.S. Patent 4,760,071 discloses a thermal cyclization method using ammonium acetate in acetic acid under reflux.

Procedure and Parameters

-

Reagents : Ammonium acetate (1.2 eq) in glacial acetic acid (5× volume vs. substrate).

-

Reaction Dynamics : Heating to 118°C for 2–3 hours induces nucleophilic attack by the amine on the C5 ketone, followed by dehydration to form the Δ⁵ double bond.

-

Workup : Dilution with water (5× volume) precipitates the cyclized product, which is filtered and dried at 70°C to yield 77–82% pure material.

Challenges and Solutions :

-

Incomplete cyclization occurs if acetic acid concentration drops below 80%. Distillation to remove water restores reaction efficacy.

-

Alternative solvents like propionic acid increase reaction time (6–8 hours) without yield improvement.

Catalytic Hydrogenation for Δ⁵ Bond Saturation

Hydrogenation of the Δ⁵ double bond in 3-oxo-4-aza-5-androstene-17β-carboxylic acid produces the 5α-androstane derivative, a precursor to finasteride. CN104311626A and EP1335930B1 provide contrasting approaches.

Comparative Hydrogenation Methods

| Catalyst | Solvent | Pressure | Temp (°C) | Time (h) | 5α:5β Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| PtO₂ | Acetic acid | 3 atm | 60 | 12 | 99:1 | 95 |

| Pd/C | Alkaline H₂O | 1 atm | 25 | 6 | 92:8 | 88 |

| Raney Ni | THF | 5 atm | 80 | 8 | 85:15 | 78 |

Key Findings :

-

Platinum Oxide (PtO₂) : Superior selectivity for the 5α isomer (99:1) in acetic acid due to protonation of the enolate intermediate, favoring axial hydrogen addition.

-

Palladium on Carbon (Pd/C) : Aqueous alkaline conditions promote partial epimerization at C5, reducing 5α selectivity to 92%.

-

Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize the 5β transition state, increasing byproduct formation.

Industrial Adaptation :

-

Continuous hydrogenation reactors with Pt/C catalysts achieve 99.5% conversion in <4 hours, reducing catalyst loading by 40% compared to batch processes.

Hydrolysis of Ester Intermediates

The final step involves saponification of methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate to the carboxylic acid. US20060046994A1 specifies alkaline hydrolysis with NaOH in ethanol/water.

Hydrolysis Parameters

-

Base Concentration : 9% NaOH (w/v) in 1:1 ethanol/water.

-

Kinetics : Reflux for 3–4 hours ensures complete ester cleavage. Extended heating (>5 hours) induces lactamization at C3, reducing yield by 12–15%.

-

Acidification : Adjusting pH to 2 with HCl precipitates the product, which is filtered and dried at 80°C (yield: 93–97%).

Purification :

-

Recrystallization from ethyl acetate/dichloromethane (3:1) increases purity from 95% to >99.5%, as confirmed by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

IR Spectroscopy : Strong absorptions at 1705 cm⁻¹ (C=O stretch, carboxylic acid) and 1660 cm⁻¹ (amide I band) confirm functional groups.

-

XRD Analysis : Crystalline batches exhibit characteristic peaks at 2θ = 8.7°, 12.3°, and 16.9°, indicating a monoclinic lattice.

-

NMR : ¹H NMR (DMSO-d₆) shows singlet δ 1.15 (C18-CH₃), triplet δ 3.42 (C17-Hβ), and absence of Δ⁵ protons (δ 5.3–5.7).

Impurity Profiling

-

5β-Androstane Isomer : Detected via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water). Limit: <0.2% per ICH guidelines.

-

Oxidative Degradants : Accelerated stability testing (40°C/75% RH) shows <0.5% degradation over 6 months when stored in nitrogen-flushed containers.

Industrial Scalability and Cost Analysis

Process Economics

| Step | Cost Driver | Cost Reduction Strategy |

|---|---|---|

| Oxidation | KMnO₄ consumption | NaIO₄ co-oxidation (30% less KMnO₄) |

| Hydrogenation | Pt catalyst cost | Recovery via filtration (95% reuse) |

| Crystallization | Solvent volume | Anti-solvent addition (petroleum ether) |

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The nitrogen atom in the steroid ring allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, sodium metaperiodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various alkylating agents and nucleophiles.

Major Products:

Oxidized derivatives: Formed through oxidation reactions.

Hydroxyl derivatives: Formed through reduction reactions.

Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry: : 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: : The compound is studied for its biological activity, particularly its role as an inhibitor of 5alpha-reductase, an enzyme involved in the metabolism of testosterone.

Medicine: : It serves as an intermediate in the synthesis of drugs like finasteride and dutasteride, which are used to treat benign prostatic hyperplasia and androgenic alopecia.

Industry: : In the pharmaceutical industry, it is used in the large-scale production of the aforementioned drugs, ensuring the availability of these medications for therapeutic use .

Mechanism of Action

The primary mechanism of action of 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid involves the inhibition of the enzyme 5alpha-reductase. This enzyme is responsible for converting testosterone to dihydrotestosterone, a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of dihydrotestosterone, thereby alleviating conditions like benign prostatic hyperplasia and androgenic alopecia. The molecular targets include the active site of 5alpha-reductase, where the compound binds and prevents the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid (CAS 103335-55-3)

- Key Differences: Structure: Saturated 5α-androstane backbone (vs. Δ⁵ unsaturation in the parent compound) . Molecular Formula: C₁₉H₂₉NO₃ (vs. C₁₉H₂₇NO₃) . Molecular Weight: 319.44 g/mol (vs. 317.42 g/mol) .

- Applications : Used as a reference standard in pharmacopeial testing and impurity profiling for BPH drugs .

- Safety : Classified as low hazard but requires standard laboratory precautions .

Methyl 3-Oxo-4-aza-5-androst-1-ene-17-carboxylate (CAS 103335-41-7)

- Key Differences :

- Role : A pharmacopeial impurity (Impurity B(EP)) in finasteride synthesis, necessitating strict quality control .

3-Oxo-4-azaandrost-5-ene-17β-carboxylic Acid

Structural and Functional Comparison Table

Research Findings and Industrial Relevance

- Synthetic Efficiency : The deuterated version of 3-Oxo-4-aza-5-androstene-17β-carboxylic acid achieves 70% yield in finasteride synthesis, highlighting isotopic labeling for pharmacokinetic studies .

- Purity and Sustainability : Solvent-free synthesis reduces waste and avoids toxic reagents, aligning with green chemistry principles .

- Regulatory Importance : Impurities like methyl esters are tightly regulated (e.g., European Pharmacopoeia standards), underscoring the need for precise analytical methods .

Biological Activity

3-Oxo-4-aza-5-androstene-17beta-carboxylic acid is a synthetic compound classified as an azasteroid, which is structurally related to steroid hormones. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of drugs targeting androgen-related conditions.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 285.42 g/mol. The compound features a 4-aza substitution in the steroid framework, which alters its interaction with biological targets compared to traditional steroids.

This compound acts primarily as an inhibitor of the enzyme 5α-reductase , which converts testosterone into its more potent form, 5α-dihydrotestosterone (DHT) . By inhibiting this enzyme, the compound can potentially mitigate conditions linked to elevated DHT levels, such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness) .

Anticancer Properties

Research indicates that azasteroids, including this compound, exhibit anticancer activity through various mechanisms:

- Inhibition of Androgen Receptors : By blocking DHT's action, these compounds can reduce the proliferation of androgen-sensitive cancer cells .

- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in prostate cancer cell lines, suggesting a potential role in cancer therapy .

Hormonal Effects

The compound's structural modification allows it to modulate hormonal pathways:

- Androgen Receptor Modulation : It has been observed that this compound can bind to androgen receptors, influencing gene expression related to growth and differentiation in hormone-sensitive tissues .

Table 1: Summary of Biological Activities

Case Study: Prostate Cancer Treatment

A study conducted on the effects of azasteroids on prostate cancer revealed that treatment with compounds similar to 3-Oxo-4-aza-5-androstene resulted in a significant reduction in tumor size in animal models. The mechanism was attributed to both direct inhibition of androgen receptor signaling and induction of apoptotic pathways .

Pharmacokinetics

The pharmacokinetics of 3-Oxo-4-aza-5-androstene has not been extensively studied; however, related compounds demonstrate rapid absorption and metabolism. The half-life and bioavailability are critical for determining dosing regimens in therapeutic applications .

Q & A

Basic Research: What synthetic methodologies are recommended for the preparation and purification of 3-Oxo-4-aza-5-androstene-17β-carboxylic acid?

Answer:

The compound is synthesized via hydrogenation of its unsaturated precursor, 3-Oxo-4-aza-5-androstene-17β-carboxylic acid, using PtO₂ (3 atm H₂) in acetic acid at 60°C for 48 hours, yielding 90% of the saturated product after filtration and washing . For purification, solvents like dioxane and reagents such as bis(trimethylsilyl) trifluoroacetamide (BSTFA) are employed to functionalize intermediates, followed by column chromatography with ethyl acetate/hexane gradients to isolate derivatives .

Basic Research: How is this compound utilized as an intermediate in steroidal drug synthesis?

Answer:

It serves as a key precursor for deuterated internal standards (e.g., 5,6,6-[²H₃]-labeled derivatives) and finasteride analogs. Functionalization via DDQ-mediated dehydrogenation introduces double bonds, enabling further derivatization into carboxamides or esters critical for 5α-reductase inhibitors .

Advanced Research: What challenges arise in synthesizing deuterated analogs of this compound, and how are they addressed?

Answer:

Deuterium incorporation at positions 5 and 6 requires precise control of hydrogenation conditions (e.g., PtO₂ catalyst, 60°C) to avoid over-reduction or isotopic scrambling. Post-reaction purification via silica gel chromatography ensures isotopic purity (>98% deuterium enrichment), validated by mass spectrometry .

Advanced Research: How do conflicting reports on hydrogenation efficiency (e.g., catalyst selection) impact reproducibility?

Answer:

Discrepancies in catalyst performance (e.g., PtO₂ vs. Pd/C) may stem from differences in surface area or solvent polarity. Systematic optimization (e.g., pressure, temperature) and catalyst pre-treatment (e.g., reduction with H₂) are recommended to enhance yield and selectivity .

Advanced Research: What analytical techniques are critical for characterizing structural and isotopic purity?

Answer:

- NMR : ¹H and ¹³C spectra confirm regioselectivity (e.g., absence of vinylic protons at δ 5.3–5.7 ppm in hydrogenated products) .

- HPLC-MS : Quantifies isotopic enrichment (e.g., [M+H]⁺ peaks at m/z 318 for non-deuterated vs. 321 for [²H₃]-labeled analogs) .

- IR : Validates functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹) .

Advanced Research: How does stereochemical control at C-17 influence biological activity in derived compounds?

Answer:

The 17β-carboxylic acid configuration is essential for binding to 5α-reductase. Epimerization at C-17 (e.g., via base treatment) reduces inhibitory potency. Chiral HPLC or polarimetry monitors stereochemical integrity during synthesis .

Advanced Research: What mechanistic insights explain the role of DDQ in oxidative dehydrogenation?

Answer:

DDQ abstracts hydrogen from the 1,2-dihydro-4-aza structure, forming a conjugated diene system. Reaction optimization (e.g., molar ratios of DDQ:substrate = 1.02:1) minimizes side products like over-oxidized quinones .

Advanced Research: How are impurities profiled in finasteride synthesis using this compound?

Answer:

Impurities (e.g., Δ¹-unsaturated byproducts) are detected via reverse-phase HPLC with UV detection (λ = 210 nm). Limits are set using spiked calibration curves, with quantification thresholds <0.1% per ICH guidelines .

Advanced Research: Can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

Alternative solvents (e.g., ethanol-water mixtures) reduce acetic acid usage. Catalytic transfer hydrogenation (e.g., ammonium formate/Pd) may replace high-pressure H₂ systems, though yields require optimization .

Advanced Research: What degradation pathways are observed under accelerated stability conditions?

Answer:

Under thermal stress (40–60°C), decarboxylation at C-17 generates 4-aza-androstane derivatives. Hydrolytic degradation in acidic/basic media is monitored via pH-stat titrimetry, with Arrhenius modeling predicting shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.